molecular formula C13H19NO2 B12871085 2-(2,4-Dimethoxyphenyl)-4-methylpyrrolidine

2-(2,4-Dimethoxyphenyl)-4-methylpyrrolidine

Cat. No.: B12871085
M. Wt: 221.29 g/mol
InChI Key: GPCUARDWADMSDK-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-4-methylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 2,4-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidine ring. One common method involves the use of a reductive amination reaction, where 2,4-dimethoxybenzaldehyde is reacted with 4-methylpyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxyphenyl)pyrrolidine
  • 4-Methylpyrrolidine
  • 2,4-Dimethoxybenzaldehyde

Uniqueness

2-(2,4-Dimethoxyphenyl)-4-methylpyrrolidine is unique due to the combination of the 2,4-dimethoxyphenyl group and the 4-methylpyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C13H19NO2/c1-9-6-12(14-8-9)11-5-4-10(15-2)7-13(11)16-3/h4-5,7,9,12,14H,6,8H2,1-3H3

InChI Key

GPCUARDWADMSDK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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